molecular formula C28H23NO7 B557784 (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid CAS No. 524698-40-6

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid

Cat. No. B557784
M. Wt: 485.5 g/mol
InChI Key: UMTJSVFQWCDZCB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid, also known as (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid, is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

The compound's derivatives and related chemical frameworks have been synthesized and utilized in various chemical applications:

  • A study detailed the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating the utility of fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino acids in synthesizing complex molecules (K. Le & R. Goodnow, 2004).
  • Research on Fmoc-based solid phase peptide synthesis highlighted the use of dimethoxybenzhydrylamine derivatives for synthesizing peptide amides, underscoring the versatility of Fmoc-protected intermediates in peptide chemistry (S. Funakoshi et al., 1988).
  • A study focused on the synthesis and photophysical properties of a coumarin derivative, revealing insights into solvent effects on fluorescence, which is relevant to the design of fluorescent probes and materials (S. Joshi et al., 2015).

Photophysical Studies and Materials Science

Research in this area involves the exploration of fluorescent properties and applications in materials science:

  • Investigations into the fluorescent properties of novel compounds, such as the design and synthesis of blue emissive fluorene derivatives, highlight the potential applications of these compounds in optoelectronic devices (M. Athira et al., 2020).
  • A study on 6-methoxy-4-quinolone revealed its strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).

Solid-State Chemistry and Drug Design

The compound's related research also extends to solid-state chemistry and potential drug design applications:

  • The synthesis and antibacterial activity of chromene derivatives underscore the compound's relevance in developing new antibacterial agents (A. V. Velikorodov et al., 2014).
  • Another avenue of research involves the design and synthesis of thiazolidin-4-ones based on chromene acetic acids, further demonstrating the compound's potential in medicinal chemistry and drug design (M. Čačić et al., 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJSVFQWCDZCB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid

CAS RN

524698-40-6
Record name 524698-40-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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